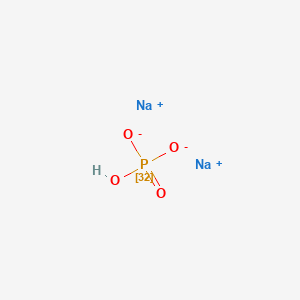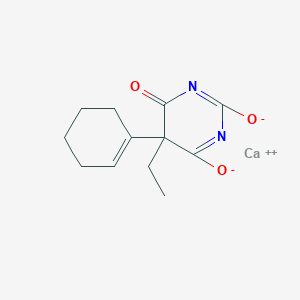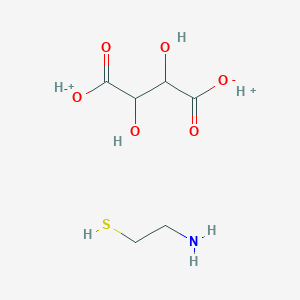
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is a compound that combines the properties of 2-aminoethanethiol and 2,3-dihydroxybutanedioate. 2-Aminoethanethiol, also known as cysteamine, is a small molecule containing both an amine and a thiol group. It is known for its role in biological systems and its use in various chemical applications. 2,3-Dihydroxybutanedioate, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a unique molecule with diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanethiol can be achieved through several methods. One common method involves the reaction of ethanolamine with hydrogen bromide to form β-bromoethylamine, which is then cyclized with carbon disulfide in the presence of sulfuric acid, followed by hydrolysis to yield 2-aminoethanethiol . Another method involves the addition of hydrogen sulfide to ethyleneimine .
Industrial Production Methods
Industrial production of 2-aminoethanethiol typically follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are carefully controlled to ensure high yield and purity of the final product. The use of robust industrial equipment allows for efficient handling of the reactants and products, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of cystamine (disulfide form of cysteamine).
Reduction: Regeneration of 2-aminoethanethiol from cystamine.
Substitution: Formation of various derivatives depending on the substituents used.
科学研究应用
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-aminoethanethiol involves its ability to interact with cystine, reducing it to cysteine and cysteamine. This reaction helps in the management of cystinosis by reducing the accumulation of cystine in cells . The thiol group of 2-aminoethanethiol also allows it to act as a scavenger of free radicals, providing radioprotective effects .
相似化合物的比较
Similar Compounds
2-Mercaptoethylamine: Similar to 2-aminoethanethiol but lacks the additional functional groups present in the combined compound.
Cysteine: An amino acid with a thiol group, similar in structure to 2-aminoethanethiol.
Tartaric Acid: An organic acid similar to 2,3-dihydroxybutanedioate but without the amine and thiol functionalities.
Uniqueness
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is unique due to the presence of both amine and thiol groups along with the dihydroxybutanedioate moiety. This combination imparts unique chemical reactivity and biological activity, making it useful in a variety of applications that similar compounds cannot achieve .
属性
分子式 |
C6H13NO6S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
2-aminoethanethiol;2,3-dihydroxybutanedioate;hydron |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI 键 |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
规范 SMILES |
[H+].[H+].C(CS)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


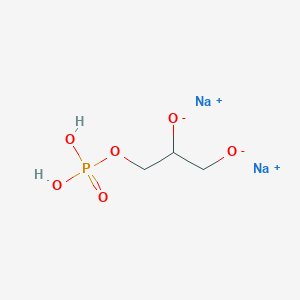
![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)
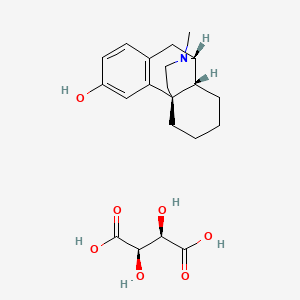
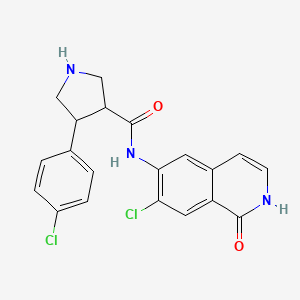

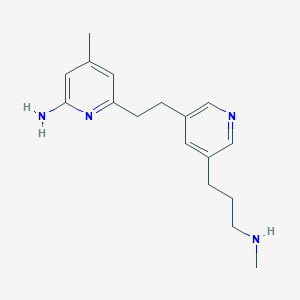
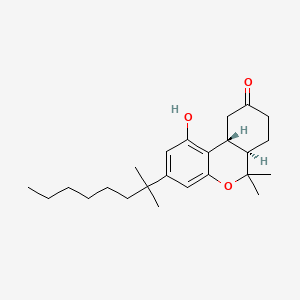
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
